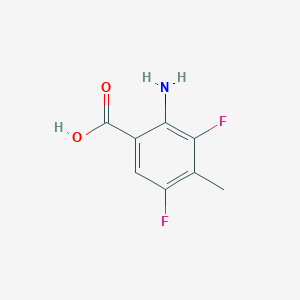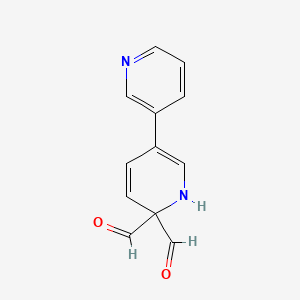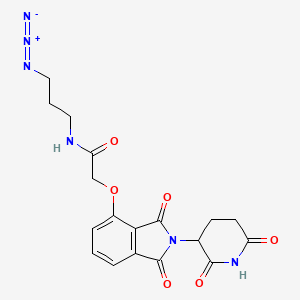
Thalidomide-O-acetamido-C3-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-acetamido-C3-azide: is a chemical compound that is a modification of the cereblon inhibitor thalidomide. This compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other research applications .
准备方法
Synthetic Routes and Reaction Conditions: Thalidomide-O-acetamido-C3-azide is synthesized through a series of chemical reactions starting from thalidomideThis is typically achieved through click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and development .
化学反应分析
Types of Reactions: Thalidomide-O-acetamido-C3-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction is used to form triazoles by reacting the azide group with alkyne-containing molecules
Common Reagents and Conditions:
Copper sulfate and sodium ascorbate: Used in CuAAC reactions to catalyze the formation of triazoles.
Dithiothreitol (DTT) or thioacetic acid: Used for the reduction of the azide group to amine or amide.
Major Products Formed:
Triazoles: Formed through CuAAC reactions.
Amines or amides: Formed through the reduction of the azide group.
科学研究应用
Thalidomide-O-acetamido-C3-azide has several scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins
Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of new chemical entities and drug discovery.
作用机制
The mechanism of action of Thalidomide-O-acetamido-C3-azide involves its interaction with cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound can modulate the activity of the ubiquitin-proteasome system, leading to the selective degradation of target proteins . This mechanism is crucial for its application in PROTAC technology, where it helps in the targeted degradation of disease-causing proteins .
相似化合物的比较
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide and Pomalidomide: Analogues of thalidomide with similar mechanisms of action but different therapeutic applications.
Thalidomide-O-C3-azide: Another azide-modified thalidomide derivative used in similar research applications.
Uniqueness: Thalidomide-O-acetamido-C3-azide is unique due to its specific modification with an azide group, allowing it to participate in click chemistry reactions. This modification enhances its utility in the synthesis of PROTACs and other research applications, making it a valuable tool in chemical biology and drug discovery .
属性
分子式 |
C18H18N6O6 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
N-(3-azidopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C18H18N6O6/c19-23-21-8-2-7-20-14(26)9-30-12-4-1-3-10-15(12)18(29)24(17(10)28)11-5-6-13(25)22-16(11)27/h1,3-4,11H,2,5-9H2,(H,20,26)(H,22,25,27) |
InChI 键 |
AADYSSZOLKELMP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



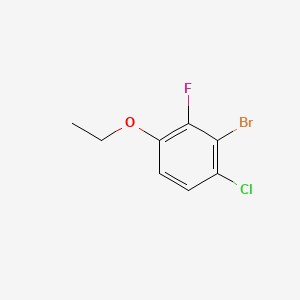
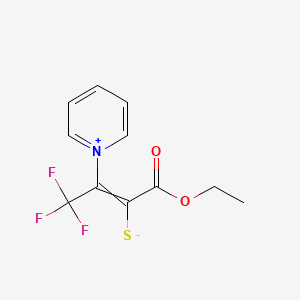

![4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide](/img/structure/B14775904.png)
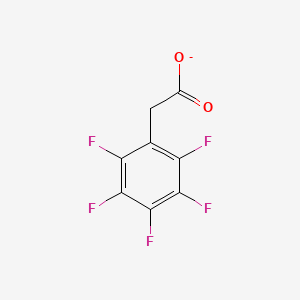

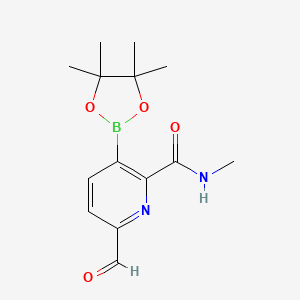
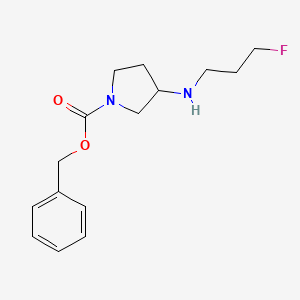

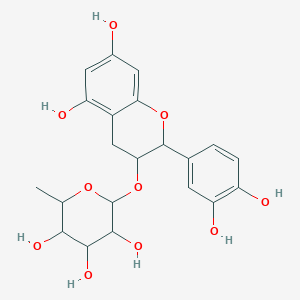
![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)
